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Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341

Propyl Octanoate: Applications in Food Science
Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Propyl octanoate, also known as propyl caprylate, is an ester recognized for its characteristic
fruity and coconut-like aroma.[1][2] In the realm of food science, it is primarily utilized as a
flavoring agent to impart or enhance these specific notes in a variety of food and beverage
products.[3][4] Beyond its role as a flavor compound, preliminary research suggests potential
applications of propyl octanoate as a biomarker for the consumption of certain foods and as
an antimicrobial agent.[3] This document provides detailed application notes and experimental
protocols relevant to the use of propyl octanoate in food science research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of propyl octanoate is
essential for its effective application in food systems.
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Property Value Reference(s)
Molecular Formula C11H2202 [31[5]
Molecular Weight 186.29 g/mol [31[5]
Appearance Colorless clear liquid [6]

Odor Profile Coconut, fruity, winey, fatty [2][6]

Specific Gravity 0.861 - 0.867 g/cm3® @ 25°C [2][6]

Boiling Point 225 - 226 °C [2]

Flash Point 87.78 °C [6]

Solubility Soluble in alcohol; Insoluble in 6]

water

Applications in Food Science Research
Flavoring Agent

The primary application of propyl octanoate in the food industry is as a flavoring agent. Its
distinct coconut and fruity aroma makes it a valuable component in the formulation of
beverages, dairy products, confectionery, and baked goods.[6]

Typical Usage Levels in Food Products:
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Food Category Average Usage (mgl/kg) Maximum Usage (mgl/kg)
Non-alcoholic beverages 5.0 25.0
Alcoholic beverages 10.0 50.0
Dairy products (fat emulsions) 5.0 25.0
Edible ices 10.0 50.0
Processed fruit 7.0 35.0
Confectionery 10.0 50.0
Bakery wares 10.0 100.0
Meat and meat products 2.0 10.0
Fish and fish products 2.0 10.0
Soups, sauces, salads 5.0 25.0
Ready-to-eat savories 20.0 100.0
Composite foods 5.0 25.0

Data sourced from The Good Scents Company.[6]

Potential Antimicrobial Agent

Limited research suggests that propyl octanoate may possess antimicrobial properties.[3]
Esters of fatty acids have been shown to exhibit activity against various microorganisms, and
this is an emerging area of investigation for propyl octanoate in the context of food
preservation. Further research is required to establish its efficacy against a broad spectrum of
foodborne pathogens.

Biomarker of Food Consumption

Propyl octanoate is naturally present in certain foods, such as coconut and apricots.[1] Its
detection in human metabolome studies has led to its consideration as a potential biomarker
for the consumption of these specific food products.[3]
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Experimental Protocols

Protocol 1: Synthesis of Propyl Octanoate via Fischer
Esterification

This protocol describes the laboratory-scale synthesis of propyl octanoate.
Materials:

» Octanoic acid

e 1-Propanol

o Concentrated sulfuric acid (catalyst)

» |sohexanes (or other suitable solvent)
» 5% Sodium bicarbonate solution

e Anhydrous sodium sulfate

e Round-bottom flask

o Dean-Stark apparatus

» Reflux condenser

e Separatory funnel

Distillation apparatus
Procedure:

e Combine 72.1 g of octanoic acid (0.5 mol) and 45 g of 1-propanol (0.75 mol) in a 250 ml
round-bottom flask.[2]

e Add approximately 30 ml of isohexanes to the mixture.[2]

o Carefully add 0.2 ml of concentrated sulfuric acid to the flask.[2]
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Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during
the reaction.[2]

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.[2]
Continue the reflux for approximately 1-2 hours, or until no more water is collected.[2]
Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash twice with 100 ml of cold water.[2]

Wash the organic layer twice with 100 ml of 5% sodium bicarbonate solution to neutralize
any remaining acid.[2]

Wash again with 100 ml of cold water.[2]

Dry the organic layer over anhydrous sodium sulfate.[2]

Filter the solution to remove the drying agent.

Remove the solvent (isohexanes) by simple distillation.[2]
Purify the resulting propyl octanoate by vacuum distillation.[2]
Expected Yield: Approximately 85%.[2]

Diagram: Synthesis of Propyl Octanoate
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Caption: Workflow for the synthesis of propyl octanoate.

Protocol 2: Sensory Evaluation of Propyl Octanoate in a
Beverage Matrix

This protocol outlines a method for conducting a sensory analysis of propyl octanoate in a
model beverage system.

Objective: To determine the sensory profile and consumer acceptance of propyl octanoate at
various concentrations.

Materials:

Propyl octanoate, food grade

Deionized water

Sucrose

Citric acid

Sensory evaluation booths
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o Coded sample cups
o Ballot sheets or sensory software
Procedure:

o Panelist Selection: Recruit and screen 30-50 consumer panelists who are regular consumers
of fruit-flavored beverages.

e Sample Preparation:

o Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in deionized
water).

o Prepare stock solutions of propyl octanoate in ethanol.

o Spike the base beverage with propyl octanoate to achieve desired concentrations (e.g.,
0, 5, 10, 20 ppm). Prepare enough of each sample for all panelists.

e Sensory Evaluation:

Conduct the evaluation in a controlled sensory laboratory with individual booths.

[¢]

[¢]

Present the samples to the panelists in a randomized and blind-coded manner.

[e]

Ask panelists to evaluate the samples for aroma and flavor attributes (e.g., coconut, fruity,
sweet, sour) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

[e]

Include an overall liking question.
e Data Analysis:

o Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to
determine significant differences between samples.

Diagram: Sensory Evaluation Workflow
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Caption: General workflow for sensory evaluation.
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Protocol 3: Determination of Minimum Inhibitory
Concentration (MIC)

This protocol provides a general method for assessing the antimicrobial activity of propyl

octanoate.

Materials:

Propyl octanoate

Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes)

Mueller-Hinton Broth (MHB) or other suitable growth medium

Sterile 96-well microtiter plates

Spectrophotometer or plate reader
Procedure:

 Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a
concentration of approximately 5 x 10> CFU/mL.

o Serial Dilution:
o Prepare a stock solution of propyl octanoate in a suitable solvent (e.g., ethanol).

o Perform serial two-fold dilutions of the propyl octanoate stock solution in the growth
medium in a 96-well plate.

¢ |noculation: Add the standardized inoculum to each well.
e Controls:
o Positive control: Wells with inoculum and growth medium but no propyl octanoate.

o Negative control: Wells with growth medium only.
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¢ Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-
24 hours.

¢ MIC Determination: The MIC is the lowest concentration of propyl octanoate that
completely inhibits visible growth of the microorganism.

Diagram: MIC Determination Workflow

Prepare Standardized Serial Dilution of
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Inoculate Microtiter Plate

Incubate Plate

:

Determine MIC
(Lowest Inhibitory Concentration)
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Caption: Workflow for MIC determination.

Conclusion

Propyl octanoate is a versatile compound in food science with established applications as a
flavoring agent and potential for use in other areas such as food preservation and as a dietary
biomarker. The protocols provided offer a framework for the synthesis, sensory evaluation, and
antimicrobial testing of this ester, enabling further research into its properties and applications
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in food systems. Researchers are encouraged to adapt these methodologies to their specific
research questions and food matrices of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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